molecular formula C12H15BrN2O2S B4535065 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide

Cat. No.: B4535065
M. Wt: 331.23 g/mol
InChI Key: RQZGLNXIHOWLPT-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide: is a synthetic organic compound that features a bromine atom, a thiophene ring, and a pyrrolidinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring suggests potential electronic properties, while the pyrrolidinone moiety is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide typically involves multiple steps:

    Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of the Carboxamide: The brominated thiophene is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

    Attachment of the Pyrrolidinone Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidinone moiety is introduced. This can be achieved by reacting the carboxamide with a suitable pyrrolidinone derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidinone alcohols.

    Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Biology and Medicine:

    Drug Discovery: The pyrrolidinone moiety is a common feature in bioactive compounds, making this compound a potential candidate for drug development.

    Biological Probes: Can be used to study biological pathways and interactions due to its unique structure.

Industry:

    Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds.

    Agriculture: May be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, the compound may interact with various molecular targets such as enzymes or receptors. The pyrrolidinone moiety could facilitate binding to protein active sites, while the thiophene ring may interact with hydrophobic regions of the target molecule. The bromine atom could also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

    5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness: The unique combination of the bromine atom, thiophene ring, and pyrrolidinone moiety in 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide provides distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2S/c13-10-5-4-9(18-10)12(17)14-6-2-8-15-7-1-3-11(15)16/h4-5H,1-3,6-8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZGLNXIHOWLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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